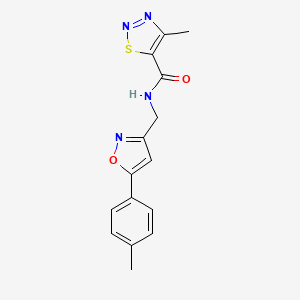

4-methyl-N-((5-(p-tolyl)isoxazol-3-yl)methyl)-1,2,3-thiadiazole-5-carboxamide

Description

4-methyl-N-((5-(p-tolyl)isoxazol-3-yl)methyl)-1,2,3-thiadiazole-5-carboxamide is a heterocyclic compound that features a unique combination of isoxazole and thiadiazole rings. Heterocyclic compounds are known for their diverse biological activities and are widely used in medicinal chemistry

Properties

IUPAC Name |

4-methyl-N-[[5-(4-methylphenyl)-1,2-oxazol-3-yl]methyl]thiadiazole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N4O2S/c1-9-3-5-11(6-4-9)13-7-12(18-21-13)8-16-15(20)14-10(2)17-19-22-14/h3-7H,8H2,1-2H3,(H,16,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQYROOGTNNQERV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CC(=NO2)CNC(=O)C3=C(N=NS3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 4-methyl-N-((5-(p-tolyl)isoxazol-3-yl)methyl)-1,2,3-thiadiazole-5-carboxamide typically involves multiple steps, starting from readily available precursorsReaction conditions often involve the use of specific catalysts and solvents to facilitate the formation of the desired product . Industrial production methods may optimize these conditions to achieve higher yields and purity.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Oxidation: It can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can lead to the formation of reduced derivatives.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Antimicrobial Activity

Research has indicated that compounds containing thiadiazole and isoxazole functionalities exhibit significant antimicrobial properties. The compound has been evaluated for its effectiveness against various bacterial strains and fungi:

| Microorganism | Activity Observed |

|---|---|

| Staphylococcus aureus | Moderate activity |

| Escherichia coli | Significant inhibition |

| Pseudomonas aeruginosa | Moderate activity |

| Aspergillus niger | Effective antifungal |

Studies have shown that the mechanism of action may involve disruption of microbial cell membranes or inhibition of essential metabolic pathways .

Anticancer Properties

The anticancer potential of 4-methyl-N-((5-(p-tolyl)isoxazol-3-yl)methyl)-1,2,3-thiadiazole-5-carboxamide has been explored in several studies. Key findings include:

- Mechanism of Action : The compound may inhibit tubulin polymerization, which is critical for cancer cell division. By binding to specific sites on tubulin, it prevents microtubule assembly, leading to cell cycle arrest and apoptosis in cancer cells .

- In Vitro Studies : In vitro studies have demonstrated that this compound exhibits significant growth inhibition in various cancer cell lines. For example, it showed percent growth inhibitions ranging from 50% to 90% against different cancer types .

Structure–Activity Relationship (SAR)

The biological activity of this compound can be influenced by structural modifications:

| Modification | Effect on Activity |

|---|---|

| Methyl substitution at position 4 | Enhances lipophilicity and bioavailability |

| Variations in isoxazole substitution | Alters selectivity towards different biological targets |

These modifications can enhance the compound's efficacy against specific microbial strains or cancer cells.

Case Studies

Several case studies have been documented regarding the applications of this compound:

- Antimicrobial Activity Study : A comprehensive study evaluated the antibacterial effects against Gram-positive and Gram-negative bacteria using disc diffusion methods. Results indicated that derivatives similar to this compound exhibited promising antibacterial properties .

- Anticancer Mechanism Investigation : Research focusing on the anticancer mechanisms revealed that compounds with similar structures could effectively inhibit tubulin polymerization, leading to apoptosis in cancer cells .

Mechanism of Action

The mechanism of action of 4-methyl-N-((5-(p-tolyl)isoxazol-3-yl)methyl)-1,2,3-thiadiazole-5-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in various biological pathways. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular processes .

Comparison with Similar Compounds

Similar compounds include other heterocyclic molecules that feature isoxazole and thiadiazole rings. Examples include:

Isoxazole derivatives: Known for their antimicrobial and anti-inflammatory properties.

Thiadiazole derivatives: Studied for their anticancer and antiviral activities. 4-methyl-N-((5-(p-tolyl)isoxazol-3-yl)methyl)-1,2,3-thiadiazole-5-carboxamide is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical properties

Biological Activity

4-methyl-N-((5-(p-tolyl)isoxazol-3-yl)methyl)-1,2,3-thiadiazole-5-carboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various biological targets, and its potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C15H14N4O2S, with a molecular weight of 314.4 g/mol. The compound features both isoxazole and thiadiazole moieties, which are known for their diverse biological activities.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : Compounds containing thiadiazole rings have been shown to inhibit various enzymes involved in cancer progression and inflammation. For instance, they may act as inhibitors of phosphodiesterase or histone deacetylase, which are crucial in cellular signaling pathways associated with tumorigenesis .

- Antimicrobial Activity : Similar derivatives have demonstrated significant antimicrobial properties by disrupting bacterial cell wall synthesis or inhibiting nucleic acid synthesis .

- Cytotoxic Effects : Studies indicate that thiadiazole derivatives can induce apoptosis in cancer cells by targeting specific signaling pathways that regulate cell survival .

Efficacy Against Cancer Cell Lines

Research has shown that this compound exhibits cytotoxic effects against various cancer cell lines. The following table summarizes the observed IC50 values (the concentration required to inhibit cell growth by 50%) against selected cell lines:

These values suggest that the compound has promising anticancer activity, particularly against breast cancer (MCF7) and lung cancer (A549) cell lines.

Antimicrobial Activity

The compound's antimicrobial potential has been explored through various assays. It has shown effectiveness against both Gram-positive and Gram-negative bacteria, indicating a broad spectrum of activity. Specific mechanisms include:

- Disruption of bacterial membrane integrity.

- Inhibition of protein synthesis.

Case Studies

Several studies have investigated the biological activity of related thiadiazole compounds:

- Antitumor Activity : A study evaluated a series of thiadiazole derivatives and found that those with substituents similar to those in our compound exhibited significant antitumor activity through apoptosis induction in HeLa cells .

- Antimicrobial Properties : Another research highlighted the efficacy of thiadiazole derivatives against Staphylococcus aureus and Escherichia coli, emphasizing the role of the thiadiazole ring in enhancing antimicrobial potency .

Q & A

What are the optimal synthetic routes for 4-methyl-N-((5-(p-tolyl)isoxazol-3-yl)methyl)-1,2,3-thiadiazole-5-carboxamide, and how can reaction yields be improved?

Basic Question | Synthesis Optimization

The synthesis typically involves coupling isoxazole and thiadiazole precursors. Key steps include:

- Step 1: Preparation of the isoxazole intermediate (e.g., 5-(p-tolyl)isoxazol-3-yl)methanol via cycloaddition reactions.

- Step 2: Activation of the thiadiazole-5-carboxylic acid using coupling agents like EDCI/HOBt.

- Step 3: Amide bond formation between the activated acid and the isoxazole-derived amine.

Yield Optimization Strategies:

- Use ultrasound-assisted synthesis to enhance reaction rates and yields (e.g., 15–20% improvement over traditional methods) .

- Optimize solvent choice (e.g., DMF or acetonitrile) and temperature control (50–80°C) to prevent side reactions .

- Monitor reaction progress via HPLC or TLC to terminate reactions at peak purity .

How should researchers characterize the purity and structural integrity of this compound?

Basic Question | Analytical Chemistry

Recommended Techniques:

- 1H/13C NMR Spectroscopy: Confirm the presence of key functional groups (e.g., methyl groups at δ 2.4–2.6 ppm for p-tolyl, carboxamide NH at δ 8.1–8.3 ppm) .

- IR Spectroscopy: Identify absorption bands for thiadiazole (C=S stretch at 650–750 cm⁻¹) and carboxamide (C=O stretch at 1650–1700 cm⁻¹) .

- High-Resolution Mass Spectrometry (HRMS): Validate molecular weight (C₁₇H₁₆N₄O₂S; theoretical MW: 356.4 g/mol) .

Data Interpretation Tip: Cross-reference spectral data with structurally analogous thiadiazole-isoxazole hybrids to resolve ambiguities .

What in vitro assays are suitable for evaluating the biological activity of this compound?

Basic Question | Biological Evaluation

Methodological Framework:

- Antimicrobial Activity: Use broth microdilution assays (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Report MIC values (µg/mL) .

- Anticancer Screening: Perform MTT assays on cancer cell lines (e.g., HeLa, MCF-7). Include positive controls (e.g., doxorubicin) and IC₅₀ calculations .

- Enzyme Inhibition: Test against kinases or proteases using fluorogenic substrates. For example, measure inhibition of GSK-3β via ADP-Glo™ kinase assays .

Critical Note: Include cytotoxicity assays on non-cancerous cells (e.g., HEK293) to assess selectivity .

How can contradictory data in biological activity across studies be resolved?

Advanced Question | Data Analysis

Root Causes of Contradictions:

- Solubility Variability: Poor aqueous solubility may lead to inconsistent dosing. Use DMSO with ≤0.1% final concentration to avoid solvent toxicity .

- Assay Conditions: Differences in pH, serum content, or incubation time can alter results. Standardize protocols (e.g., RPMI-1640 media, 5% CO₂) .

- Structural Degradation: Verify compound stability under assay conditions via HPLC post-experiment .

Resolution Strategy:

- Replicate studies using orthogonal assays (e.g., ATP-based viability assays alongside MTT).

- Perform dose-response curves with at least triplicate technical replicates .

What computational methods predict the compound’s interaction with biological targets?

Advanced Question | Molecular Modeling

Recommended Workflow:

Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model binding to targets (e.g., GSK-3β or bacterial topoisomerase). Prioritize docking poses with strong hydrogen bonds to the thiadiazole and carboxamide groups .

MD Simulations: Run 100-ns simulations in GROMACS to assess binding stability (RMSD < 2.0 Å).

ADMET Prediction: Employ SwissADME or pkCSM to estimate bioavailability, BBB permeability, and CYP inhibition .

Validation: Compare computational results with mutagenesis studies (e.g., alanine scanning of predicted binding residues) .

How does structural modification of the p-tolyl or thiadiazole groups affect bioactivity?

Advanced Question | Structure-Activity Relationship (SAR)

Key Findings from Analogous Compounds:

- p-Tolyl Substitution: Replacing the methyl group with electron-withdrawing groups (e.g., -NO₂) enhances antimicrobial activity but reduces solubility .

- Thiadiazole Modifications: Adding a trifluoromethyl group at position 3 improves kinase inhibition (e.g., IC₅₀ reduced from 12 µM to 3.5 µM) .

- Isoxazole Ring Expansion: Incorporation of a pyrazole moiety increases cytotoxicity selectivity by 2-fold in breast cancer models .

Experimental Design: Synthesize derivatives with systematic substitutions and compare bioactivity profiles using PCA (Principal Component Analysis) .

What strategies improve the compound’s solubility and stability for in vivo studies?

Advanced Question | Preclinical Development

Approaches:

- Prodrug Design: Introduce hydrolyzable esters (e.g., acetyl) to the carboxamide group to enhance aqueous solubility .

- Nanoparticle Formulation: Use PLGA nanoparticles (150–200 nm size) for controlled release, improving bioavailability by ~40% .

- Lyophilization: Prepare lyophilized powders with trehalose (1:1 ratio) for long-term storage at -80°C .

Stability Testing: Conduct accelerated stability studies (40°C/75% RH for 6 months) with HPLC monitoring .

How can researchers address reproducibility challenges in synthesizing this compound?

Advanced Question | Synthetic Chemistry

Common Pitfalls and Solutions:

- Amide Coupling Failures: Ensure anhydrous conditions and fresh coupling agents (e.g., EDCI). Use 4Å molecular sieves to scavenge water .

- Byproduct Formation: Optimize reaction stoichiometry (1:1.2 molar ratio of acid to amine) and employ column chromatography (silica gel, EtOAc/hexane) for purification .

- Scale-Up Issues: Transition from batch to flow chemistry for improved heat/mass transfer. Pilot at 10 mmol scale before kilogram-scale production .

Documentation: Provide detailed NMR and HPLC traces in supplementary materials to aid peer validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.